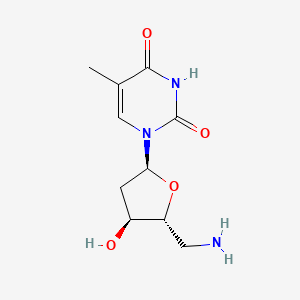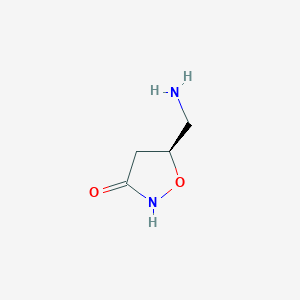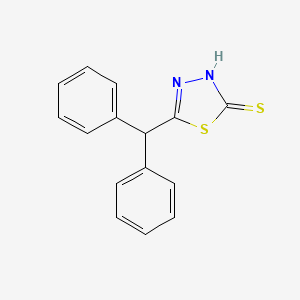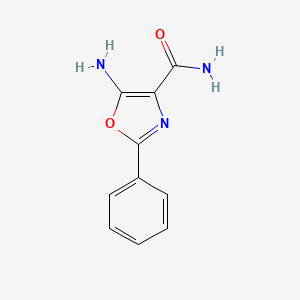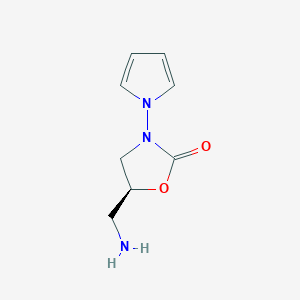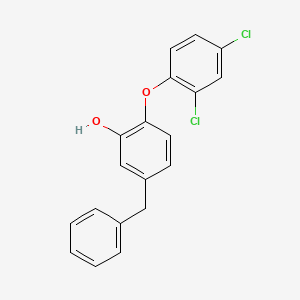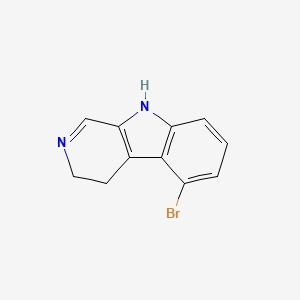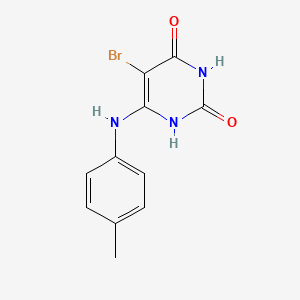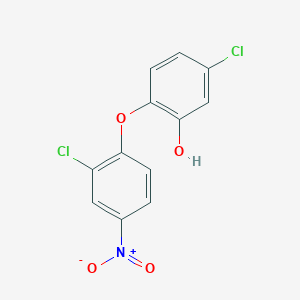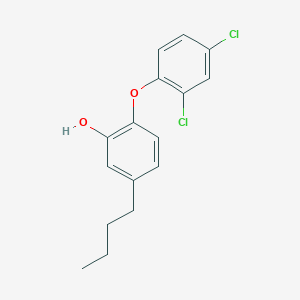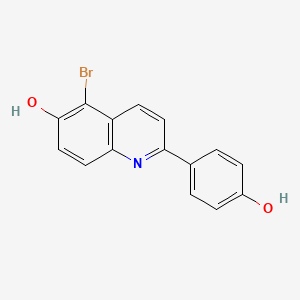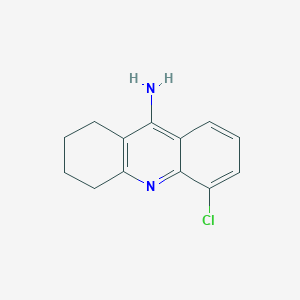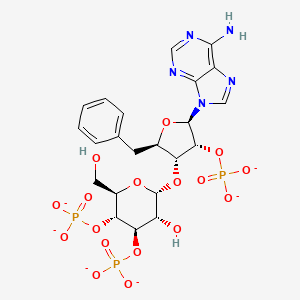
5''-Deoxy-5''-phenyladenophostin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Deoxy-5’-phenyladenophostin A is a synthetic compound designed as a potent ligand for inositol trisphosphate receptors. It has been developed based on structure-activity relationship studies to enhance its efficacy in binding to these receptors. This compound is significant in the field of biochemical research due to its high potency and specificity.
Vorbereitungsmethoden
The synthesis of 5’-Deoxy-5’-phenyladenophostin A involves several key steps, including stereoselective glycosidation. The synthetic route typically starts with the preparation of the glycosyl donor and acceptor, followed by the glycosidation reaction to form the glycosidic bond. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using optimized conditions to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
5'-Desoxy-5'-phenyladenophostin A unterliegt verschiedenen chemischen Reaktionen, darunter Substitution und Oxidation. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen starke Säuren oder Basen, Oxidationsmittel und spezifische Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Molekül einführen können .
Wissenschaftliche Forschungsanwendungen
5'-Desoxy-5'-phenyladenophostin A wird in der wissenschaftlichen Forschung häufig eingesetzt, insbesondere bei der Untersuchung von Inositoltrisphosphat-Rezeptoren. Seine hohe Potenz macht es zu einem wertvollen Werkzeug für die Untersuchung der Rolle dieser Rezeptoren in verschiedenen biologischen Prozessen. In der Chemie wird es verwendet, um Liganden-Rezeptor-Interaktionen und die Auswirkungen von Strukturmodifikationen auf die Bindungsaffinität zu untersuchen. In Biologie und Medizin wird es verwendet, um die Signalwege zu untersuchen, die von Inositoltrisphosphat-Rezeptoren vermittelt werden, und deren Auswirkungen auf Krankheiten .
Wirkmechanismus
Der Wirkmechanismus von 5'-Desoxy-5'-phenyladenophostin A umfasst die Bindung an Inositoltrisphosphat-Rezeptoren, die intrazelluläre Calciumfreisetzungskanäle sind. Durch die Bindung an diese Rezeptoren ahmt die Verbindung die Wirkung von Inositoltrisphosphat nach, was zur Freisetzung von Calciumionen aus intrazellulären Speichern führt. Diese Calciumfreisetzung löst verschiedene nachgeschaltete Signalwege aus, die an zahlreichen zellulären Prozessen beteiligt sind .
Wirkmechanismus
The mechanism of action of 5’-Deoxy-5’-phenyladenophostin A involves its binding to inositol trisphosphate receptors, which are intracellular calcium release channels. By binding to these receptors, the compound mimics the action of inositol trisphosphate, leading to the release of calcium ions from intracellular stores. This calcium release triggers various downstream signaling pathways that are involved in numerous cellular processes .
Vergleich Mit ähnlichen Verbindungen
5'-Desoxy-5'-phenyladenophostin A ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner hohen Potenz und Spezifität für Inositoltrisphosphat-Rezeptoren einzigartig. Ähnliche Verbindungen umfassen andere Inositoltrisphosphat-Rezeptorliganden wie Adenophostin A und seine Derivate. 5'-Desoxy-5'-phenyladenophostin A zeichnet sich durch seine verbesserte Bindungsaffinität und Wirksamkeit aus, was es zu einer bevorzugten Wahl für Forschungsanwendungen macht .
Eigenschaften
Molekularformel |
C22H24N5O17P3-6 |
|---|---|
Molekulargewicht |
723.4 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-benzyl-4-[(2R,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-diphosphonatooxyoxan-2-yl]oxyoxolan-3-yl] phosphate |
InChI |
InChI=1S/C22H30N5O17P3/c23-19-13-20(25-8-24-19)27(9-26-13)21-18(44-47(36,37)38)15(11(39-21)6-10-4-2-1-3-5-10)41-22-14(29)17(43-46(33,34)35)16(12(7-28)40-22)42-45(30,31)32/h1-5,8-9,11-12,14-18,21-22,28-29H,6-7H2,(H2,23,24,25)(H2,30,31,32)(H2,33,34,35)(H2,36,37,38)/p-6/t11-,12-,14-,15-,16-,17-,18-,21-,22-/m1/s1 |
InChI-Schlüssel |
HQEPXXWNKLEIRE-NYCICKCISA-H |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=O)([O-])[O-])O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O |
Kanonische SMILES |
C1=CC=C(C=C1)CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)([O-])[O-])OC5C(C(C(C(O5)CO)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


